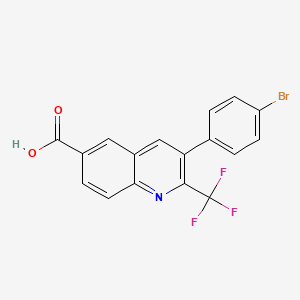![molecular formula C24H8F18O2 B6312692 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene CAS No. 1357624-68-0](/img/structure/B6312692.png)
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene is a complex organic compound characterized by its high fluorine content and unique structural properties. This compound is part of a class of materials known for their exceptional chemical and thermal stability, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is the stepwise halogenation and subsequent nucleophilic substitution reactions. The starting materials often include benzene derivatives that undergo sequential trifluoromethylation and phenoxylation reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch processes. These methods ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve high purity levels required for industrial applications.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the trifluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) or Grignard reagents are employed under anhydrous conditions.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted carboxylic acids or ketones.
Reduction: Hydrocarbon derivatives with reduced fluorine content.
Substitution: Various nucleophilic substitution products depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is used as a building block in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: Its high stability and unique properties make it a useful tool in biological studies, particularly in the design of fluorinated probes for imaging and diagnostics.
Medicine: Fluorinated compounds are known for their bioactivity, and this compound can be a precursor for the development of new drugs with enhanced efficacy and stability.
Industry: The compound's thermal stability and resistance to chemical degradation make it suitable for use in high-performance materials, such as coatings and polymers.
作用機序
The mechanism by which 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene exerts its effects depends on its specific application. In biological systems, its fluorine atoms can interact with biological targets, potentially altering their activity. The compound's ability to form strong hydrogen bonds and its high lipophilicity can enhance its binding affinity to molecular targets.
Molecular Targets and Pathways Involved:
Biological Targets: Enzymes, receptors, and other proteins that interact with fluorinated compounds.
Pathways: Various biochemical pathways where fluorinated compounds can modulate activity, such as signal transduction and metabolic processes.
類似化合物との比較
1,3-Bis(trifluoromethyl)benzene: A simpler fluorinated benzene derivative.
1,3-Bis(trifluoromethyl)-5-bromobenzene: A brominated version of the compound.
Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate: A borate derivative used as a stabilizing counterion.
Uniqueness: 1,3-Bis[3,5-bis(trifluoromethyl)phenoxy]-4,6-bis(trifluoromethyl)benzene stands out due to its high degree of fluorination and the presence of multiple functional groups. This combination of features provides exceptional stability and reactivity, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
1,5-bis[3,5-bis(trifluoromethyl)phenoxy]-2,4-bis(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H8F18O2/c25-19(26,27)9-1-10(20(28,29)30)4-13(3-9)43-17-8-18(16(24(40,41)42)7-15(17)23(37,38)39)44-14-5-11(21(31,32)33)2-12(6-14)22(34,35)36/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMRVLNGDVUDMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2C(F)(F)F)C(F)(F)F)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H8F18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane](/img/structure/B6312636.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)



![2-[3-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312686.png)



![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

